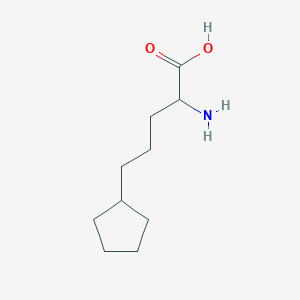

2-Amino-5-cyclopentylpentanoic acid

Description

Contextualization within Unnatural Amino Acid Chemistry

The field of unnatural amino acid (UAA) chemistry involves the design, synthesis, and incorporation of amino acids that are not among the 20 proteinogenic amino acids genetically encoded by living organisms. These novel building blocks offer a means to introduce specific functionalities, conformational constraints, and metabolic stability into peptides and proteins. The synthesis of UAAs like 2-Amino-5-cyclopentylpentanoic acid is a testament to the advancements in organic synthesis, allowing for the creation of molecules with precisely engineered properties.

The introduction of a cyclopentyl moiety, as seen in this compound, is a strategic design choice. This bulky, hydrophobic group can significantly influence the conformational preferences of a peptide backbone. Unlike linear alkyl chains, the cyclic nature of the cyclopentyl group restricts the rotational freedom of the side chain, which can lead to more defined three-dimensional structures in the resulting peptides. This is a key area of investigation in peptidomimetics, where the goal is to create molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation.

Significance as a Non-Canonical Amino Acid Analogue

This compound serves as a non-canonical amino acid (ncAA) analogue, a class of molecules that expands the chemical diversity available for creating new molecular entities. nih.govnih.govresearchgate.net The incorporation of ncAAs into peptides is a powerful strategy to overcome the limitations of natural peptides as therapeutic agents, which often suffer from poor bioavailability and rapid clearance in the body. nih.govresearchgate.net

The significance of this compound lies in its potential to modulate the biological activity and physicochemical properties of peptides. The cyclopentyl group can enhance the lipophilicity of a peptide, potentially improving its ability to cross cell membranes. Furthermore, the steric hindrance provided by this bulky side chain can protect the adjacent peptide bonds from being recognized and cleaved by proteases, thereby extending the half-life of the peptide in a biological system. nih.gov Researchers are actively exploring how the incorporation of such ncAAs can lead to the development of more potent and selective peptide-based drugs and research tools. nih.govresearchgate.net

Chemical Properties and Stereoisomers

This compound exists as two stereoisomers, the (R) and (S) enantiomers, each with distinct properties.

| Property | (R)-2-Amino-5-cyclopentylpentanoic acid | (S)-2-Amino-5-cyclopentylpentanoic acid |

| CAS Number | 2350743-91-6 sigmaaldrich.com | 2349619-77-6 sigmaaldrich.comsigmaaldrich.com |

| Linear Formula | C10H19NO2 sigmaaldrich.com | C10H19NO2 sigmaaldrich.com |

| Molecular Weight | 185.27 g/mol sigmaaldrich.com | 185.27 g/mol sigmaaldrich.com |

| IUPAC Name | (R)-2-amino-5-cyclopentylpentanoic acid | (S)-2-amino-5-cyclopentylpentanoic acid sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | - | 0-8 °C sigmaaldrich.comsigmaaldrich.com |

| Purity | - | >95% sigmaaldrich.comsigmaaldrich.com |

Related Compounds

The study of this compound is informed by research on related compounds that share structural motifs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

| 5-Cyclopentylpentanoic acid | 5422-27-5 sigmaaldrich.comnih.gov | C10H18O2 sigmaaldrich.com | 170.25 g/mol sigmaaldrich.com | A precursor or derivative lacking the alpha-amino group. sigmaaldrich.comnih.gov |

| 2-Amino-5-phosphonopentanoic acid | - | - | - | An analogue where the terminal cyclopentyl group is replaced by a phosphono group. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-cyclopentylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIVRCODIZNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-32-9 | |

| Record name | NSC37910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Synthesis of 2 Amino 5 Cyclopentylpentanoic Acid

Strategic Approaches to Stereoselective Synthesis

The presence of a chiral center at the α-carbon necessitates the use of stereoselective synthetic strategies to obtain enantiomerically pure forms of 2-Amino-5-cyclopentylpentanoic acid. Both enantioselective and diastereoselective approaches have been explored to achieve this goal.

Enantioselective Pathways for Chiral Control

Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. One prominent strategy involves the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

A well-established method utilizes Evans oxazolidinone auxiliaries. These are attached to a carboxylic acid precursor to form a chiral N-acyloxazolidinone. The subsequent alkylation of the enolate of this species with a suitable electrophile, such as a cyclopentylpropyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary yields the desired enantiomerically enriched α-amino acid.

Another powerful enantioselective approach involves the conjugate addition of a chiral nitrogen nucleophile to an α,β-unsaturated ester. For instance, the use of a homochiral lithium N-benzyl-N-α-methylbenzylamide as the chiral nucleophile in a conjugate addition to a cyclopentylidene-containing acceptor can establish the stereochemistry at the α-position. Subsequent transformations, including reduction and deprotection, would lead to the target amino acid.

Diastereoselective Synthetic Routes

Diastereoselective methods are employed when a molecule already contains a chiral center, and the goal is to introduce a new one with a specific relative stereochemistry. In the context of synthesizing analogs of this compound, diastereoselective reactions have been used to control the stereochemistry of substituted cyclopentane (B165970) rings.

For example, in the synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, a diastereoselective tandem conjugate addition-cyclization protocol has been utilized. rsc.orgresearchgate.netnih.gov This involves the reaction of a diester derivative of (E,E)-octa-2,6-dienedioic acid with a chiral lithium amide. rsc.orgresearchgate.netnih.gov The inherent chirality of the amide directs the formation of specific diastereomers of the cyclic product. rsc.orgresearchgate.netnih.gov Although not a direct synthesis of this compound, this methodology highlights a powerful strategy for controlling stereochemistry in related cyclopentane systems.

Precursor-Based Synthesis Techniques

The synthesis of this compound can also be approached by constructing the molecule from key precursors through various chemical transformations.

Alkylation Reactions in Pentanoic Acid Derivatization

One of the most common methods for the synthesis of α-amino acids is the alkylation of a glycine (B1666218) equivalent. This involves the use of a glycine enolate or a derivative where the α-proton is acidic enough to be removed by a base, followed by reaction with an alkyl halide. To synthesize this compound via this route, a suitable precursor would be 1-bromo-3-cyclopentylpropane or a similar electrophile.

The general approach involves the following steps:

Formation of a Glycine Enolate Equivalent: A protected glycine derivative, such as a Schiff base or an N-acyl derivative, is treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate the corresponding enolate.

Alkylation: The enolate is then reacted with a cyclopentyl-containing alkyl halide, such as 1-bromo-3-cyclopentylpropane, to form the carbon-carbon bond at the α-position.

Deprotection and Hydrolysis: The protecting groups on the amino and carboxyl functionalities are removed, typically under acidic or basic conditions, to yield the final amino acid.

The stereochemical outcome of this process can be controlled by using a chiral glycine equivalent, where the protecting group itself is chiral, thus leading to an asymmetric alkylation.

Carboxylation Reactions of Cyclopentene (B43876) Derivatives

While not a direct route to this compound, carboxylation reactions of cyclopentene derivatives are fundamental in creating key intermediates. For instance, the synthesis of related cyclic amino acids has involved the carboxylation of functionalized cyclopentene rings to install the necessary carboxylic acid functionality.

Reduction of Ketone Intermediates

The reduction of a ketone can be a crucial step in the synthesis of precursors for this compound. For example, if a synthetic route proceeds through an α-keto acid intermediate, such as 2-oxo-5-cyclopentylpentanoic acid, a reductive amination step can be employed to introduce the amino group. This typically involves reaction with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride. The stereochemistry of the resulting amino acid can be influenced by the use of chiral reducing agents or by converting the keto acid to a chiral imine before reduction.

Protective Group Strategies in Synthesis

Fmoc-Based Protection Schemes

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups and resin linkers. creative-peptides.comchempep.com

In the synthesis of Fmoc-2-amino-5-cyclopentylpentanoic acid, the primary amino group is masked with the Fmoc moiety. The introduction of the Fmoc group is typically achieved by reacting the free amino acid with an activated Fmoc derivative. Common reagents for this purpose include 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). ub.edu The reaction is generally carried out under weakly basic conditions. ub.edu

However, the use of Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide and even tripeptide impurities, which can complicate purification and subsequent peptide synthesis. ub.edu The use of Fmoc-OSu is often preferred as it tends to minimize these side reactions, although contamination with Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH has been reported with commercial batches prepared using this reagent. ub.edu To circumvent these issues, stable Fmoc-benzotriazoles have been developed, which react with amino acids in the presence of a base to yield the desired Fmoc-protected amino acid, free of di- and tripeptide impurities. organic-chemistry.org

The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chempep.comuniversiteitleiden.nl This cleavage proceeds via a β-elimination mechanism to release the free amine, dibenzofulvene, and carbon dioxide. chempep.com

| Reagent | Advantages | Potential Issues |

| Fmoc-Cl | Readily available | Formation of Fmoc-di/tripeptide byproducts ub.edu |

| Fmoc-OSu | Generally cleaner reaction than Fmoc-Cl | Potential for Fmoc-β-Ala-OH contamination ub.edu |

| Fmoc-benzotriazoles | High purity of Fmoc-amino acid product organic-chemistry.org | May require specific preparation |

Alternative Protecting Group Methodologies

One of the most common alternatives to Fmoc is the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to the basic conditions used for Fmoc removal, but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.comcreative-peptides.com This orthogonality makes the Boc and Fmoc strategies complementary.

Another well-established amino-protecting group is the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is introduced using benzyl (B1604629) chloroformate and is stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.com

In addition to protecting the amino group, the carboxylic acid functionality of this compound may also require protection, especially during peptide coupling reactions to prevent unwanted side reactions. Common methods for carboxyl protection include esterification to form methyl, ethyl, or benzyl esters. The choice of ester is dictated by the desired deprotection conditions. For instance, benzyl esters can be cleaved by hydrogenolysis, which is compatible with the removal of a Cbz group.

| Protecting Group | Introduction Reagent | Removal Conditions | Key Features |

| Boc | (Boc)₂O | Acidic (e.g., TFA) peptide.comcreative-peptides.com | Stable to base, widely used in Boc-SPPS. peptide.com |

| Cbz (Z) | Benzyl chloroformate | Catalytic hydrogenation, strong acid creative-peptides.com | Stable to acid and base, common in solution-phase synthesis. creative-peptides.com |

| Benzyl (Bzl) ester | Benzyl alcohol/acid catalyst | Catalytic hydrogenation | Protects carboxylic acid. |

Role As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Molecular Architectures

The asymmetric synthesis of complex molecules relies on the ability to introduce chirality in a controlled manner. While direct synthetic applications of 2-amino-5-cyclopentylpentanoic acid are specific, the principles are well-demonstrated in the synthesis of closely related, highly functionalized cyclopentane (B165970) amino acid derivatives. These syntheses showcase how the cyclopentane scaffold is constructed and utilized to build stereochemically rich structures.

A prominent strategy involves a domino reaction initiated by a Michael addition. For instance, the asymmetric synthesis of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using the conjugate addition of a homochiral lithium amide, such as lithium N-benzyl-N-α-methylbenzylamide, to a prochiral diester. nih.govnih.gov This key step is followed by an intramolecular cyclization that establishes the cyclopentane ring with a high degree of stereocontrol. nih.govresearchgate.net This methodology provides access to various stereoisomers by selecting the appropriate chiral amine and reaction conditions. nih.govnih.gov Such approaches highlight the utility of the cyclopentane amino acid framework as a template for generating molecular complexity. The cyclopentane ring itself is a prevalent motif in numerous natural products and medicinally relevant molecules, and methods for its stereocontrolled construction are highly valued. researchgate.net

Stereochemical Control in Reaction Pathways

Achieving stereochemical control is a primary challenge in organic synthesis. The use of chiral building blocks like this compound is a powerful tactic to impart this control. The inherent chirality of the molecule can influence the stereochemical outcome of subsequent reactions.

In the synthesis of related cyclopentane β-amino diacids, stereocontrol is masterfully achieved through several strategic steps. The initial conjugate addition of a chiral lithium N-benzyl-N-α-methylbenzylamide to a derivative of (E,E)-octa-2,6-diendioic acid proceeds via a diastereoselective tandem conjugate addition-cyclization protocol. nih.govnih.gov This reaction sets the relative and absolute stereochemistry of multiple centers on the newly formed cyclopentane ring. Further control can be exerted through subsequent steps; for example, diastereoselective protonation using a bulky proton source like 2,6-di-tert-butyl phenol (B47542) can control the stereochemistry of a newly formed chiral center. nih.govnih.gov By carefully selecting the chirality of the lithium amide and orchestrating the sequence of reactions, including potential N-oxidation and Cope elimination steps, chemists can stereoselectively access all possible stereoisomers of the target cyclopentane amino acid. nih.govnih.gov

| Synthesis Strategy | Key Reagent/Step | Stereochemical Outcome | Reference |

| Tandem Conjugate Addition-Cyclization | Lithium (R)-N-benzyl-N-α-methylbenzylamide | Access to trans-C(1)–C(2)-stereoisomers | nih.gov, nih.gov |

| Conjugate Addition & Diastereoselective Protonation | (R)-5-carboxymethyl-cyclopentene-1-carboxylate + Lithium (R)- or (S)-N-benzyl-N-α-methylbenzylamide | Access to cis-C(1)–C(2)-stereoisomers | nih.gov, nih.gov |

| Domino Reaction | Lithium N-α-methylbenzyl-N-benzylamide | Stereoselective formation of cyclopentane β-aminodiesters | nih.gov, researchgate.net |

Derivatization and Functionalization of the Core Structure

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its three key components: the amino group, the carboxylic acid group, and the cyclopentyl moiety.

The primary amino group is a versatile handle for a wide range of chemical transformations. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation, enabling the introduction of diverse functional groups or the formation of peptide bonds. researchgate.net

Common modifications include:

Protection: The amino group is often protected to prevent unwanted side reactions during synthesis. Common protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). In syntheses of related cyclopentane amino acids, N-benzyl groups have been used, which can be later removed via hydrogenolysis. nih.govnih.gov

Acylation: Reaction with acid chlorides or anhydrides yields amides. This is the basis for incorporating the amino acid into a peptide chain.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can introduce alkyl groups onto the nitrogen atom. researchgate.net

The carboxylic acid group provides another site for functionalization, most commonly through esterification or amide bond formation. These modifications are crucial for creating prodrugs, linking to other molecules, or protecting the acid functionality during other synthetic steps.

Key transformations include:

Esterification: The carboxylic acid can be converted to various esters, such as methyl or tert-butyl esters. nih.gov This can modulate the compound's properties or serve as a protecting group. Selective hydrolysis is also possible; for example, a tert-butyl ester can be cleaved with trifluoroacetic acid (TFA) while leaving a methyl ester intact, allowing for orthogonal deprotection strategies. nih.govresearchgate.net

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, HBTU) forms amide bonds, which is fundamental for building peptides and other complex structures.

The cyclopentyl group is generally considered chemically inert, primarily contributing to the molecule's size, shape, and lipophilicity. msu.eduwikipedia.org However, recent advances in C-H functionalization have opened new avenues for directly modifying such saturated carbocycles, which was previously a significant challenge. nih.govscripps.edu

Cutting-edge methods for functionalizing the cyclopentane ring include:

Palladium-Catalyzed C-H Arylation: Using a carboxylic acid as a directing group, it is possible to achieve transannular γ-C–H arylation of cycloalkanes. nih.gov Specialized ligands, such as quinuclidine-pyridones, enable a palladium catalyst to reach across the ring and selectively functionalize a γ-methylene C-H bond, providing access to previously hard-to-make substituted carbocycles. nih.govscripps.edu

Enzymatic Hydroxylation: Biocatalytic methods using cytochrome P450 enzymes can achieve the hydroxylation of cycloalkanes. nih.gov Variants of the P450 enzyme, sometimes used with "decoy molecules," have shown significant improvements in the biocatalytic oxidation of cyclopentane to cyclopentanol, introducing a hydroxyl group onto the ring. nih.govrsc.org

| Functional Group | Reaction Type | Reagents/Conditions | Purpose | Reference |

| Amino Group | Protection | Boc-anhydride, Cbz-Cl | Prevent side reactions | researchgate.net |

| N-Benzylation | Benzyl (B1604629) bromide | Protection/Directing Group | nih.gov, nih.gov | |

| Acylation | Acid Chloride, Peptide Coupling Reagents | Amide/Peptide bond formation | researchgate.net | |

| Carboxylic Acid Group | Esterification | MeOH/H+ or tBuOH | Protection, property modulation | nih.gov, researchgate.net |

| Selective Hydrolysis | Trifluoroacetic Acid (TFA) | Orthogonal deprotection | nih.govresearchgate.net | |

| Amide Formation | Amine, Coupling Agents (DCC, HBTU) | Peptide synthesis | ||

| Cyclopentyl Moiety | γ-C–H Arylation | Aryl Iodide, Pd-catalyst, QuinNuPyridone Ligand | Introduction of aryl groups | nih.gov, scripps.edu |

| Enzymatic Hydroxylation | Cytochrome P450 Variants, O2, NADPH | Introduction of hydroxyl groups | nih.gov, rsc.org |

Applications in Peptide Chemistry and Peptidomimetics Research

Incorporation into Peptide Chains

The integration of unnatural amino acids like 2-Amino-5-cyclopentylpentanoic acid into peptide sequences is a key strategy for developing peptides with enhanced therapeutic properties. The methods for this incorporation vary, with the choice depending on the desired peptide length, scale, and specific sequence.

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing custom peptides, including those containing unnatural amino acids. altabioscience.comgyrosproteintechnologies.com The process involves assembling a peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support. peptide.com The most common strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection. altabioscience.comdu.ac.in

Incorporating this compound via SPPS would involve using its Fmoc-protected derivative, Fmoc-L-2-amino-5-cyclopentylpentanoic acid. The general cycle for adding this amino acid to a growing peptide chain on a resin is as follows:

Resin Preparation: The synthesis begins with a resin, often a polystyrene-based support like Wang or 2-chlorotrityl chloride resin, to which the first amino acid is attached. du.ac.inacs.org The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure optimal reaction conditions. du.ac.in

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a 20% solution of piperidine (B6355638) in DMF, to expose a free amine for the next coupling step. iris-biotech.delifetein.com

Amino Acid Activation and Coupling: The incoming Fmoc-2-Amino-5-cyclopentylpentanoic acid is activated to facilitate peptide bond formation. nih.gov This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species. thermofisher.com Common coupling reagents include aminium-based compounds like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an additive like HOBt (Hydroxybenzotriazole) and a base such as DIPEA (N,N'-Diisopropylethylamine). du.ac.insemanticscholar.org The activated amino acid is then added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion. semanticscholar.org

Washing: After coupling, the resin is thoroughly washed with solvents like DMF to remove excess reagents and byproducts. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com The completeness of the coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test for primary amines. iris-biotech.de

| Reagent/Material | Purpose in SPPS |

| Solid Support (Resin) | Insoluble polymer matrix (e.g., Polystyrene) to which the peptide is anchored. peptide.com |

| Fmoc-amino acid | Building blocks with temporary Nα-protection. altabioscience.com |

| Piperidine | Base used for the removal of the Fmoc protecting group (deprotection). lifetein.com |

| Coupling Reagents (e.g., HATU, HBTU) | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. nih.govsemanticscholar.org |

| DIPEA | A non-nucleophilic base used during the coupling step. du.ac.in |

| DMF, DCM | Solvents used for swelling the resin, washing, and as reaction media. du.ac.in |

| TFA (Trifluoroacetic acid) | Strong acid used in the final step to cleave the completed peptide from the resin and remove side-chain protecting groups. escholarship.org |

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where peptide chains are assembled while dissolved in an organic solvent. nih.gov Unlike SPPS, the growing peptide is not attached to a solid support, which means purification is required after each step, often by precipitation or crystallization. nih.gov

LPPS is particularly well-suited for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together (fragment condensation). nih.gov The incorporation of this compound in LPPS would involve the reaction of its N-terminally protected form (e.g., with a Boc or Fmoc group) with the deprotected N-terminus of another amino acid or peptide fragment in solution. nih.gov Coupling reagents similar to those used in SPPS, such as carbodiimides or phosphonium/aminium salts, are employed to facilitate amide bond formation. nih.gov While more labor-intensive due to the intermediate purification steps, LPPS can be more cost-effective and scalable for certain applications.

While the vast majority of chemical peptide synthesis proceeds from the C-terminus to the N-terminus (C-to-N), alternative N-to-C directional synthesis has been developed. thermofisher.com This approach mimics the direction of ribosomal protein synthesis. One modern N-to-C strategy utilizes peptide thiocarboxylic acids (PTCs) for peptide bond formation. nih.gov In this method, the C-terminus of the growing peptide chain is converted to a thioacid. This thioacid then reacts with the amino group of the incoming unprotected amino acid. nih.gov

This strategy offers potential advantages in atom economy and sustainability by minimizing the need for protecting groups on the incoming amino acid. nih.gov Incorporating this compound via this route would involve its addition as an unprotected amino acid to a growing peptide chain that has been activated as a peptide thioacid. nih.gov This approach is particularly beneficial in liquid-phase synthesis where protecting group manipulations can be cumbersome. nih.gov

The conventional and most widely practiced direction for peptide synthesis is C-to-N. thermofisher.com Both SPPS and traditional LPPS are fundamentally C-to-N approaches. thermofisher.comnih.gov The synthesis starts with the C-terminal amino acid, which is either anchored to a solid support (in SPPS) or has its carboxyl group protected (in LPPS). peptide.com The peptide chain is then elongated by sequentially adding N-protected amino acids to the deprotected N-terminus of the growing chain. peptide.com

The protocols detailed in the SPPS section (4.1.1) are a prime example of the C-to-N synthesis strategy. nih.gov This directional control is crucial to avoid self-polymerization and ensure the correct sequence is assembled. altabioscience.com The use of an Nα-protecting group, such as Fmoc, on this compound is essential for its successful incorporation into a peptide chain using the C-to-N method. altabioscience.com

| Synthesis Method | Direction | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | C-to-N | Peptide anchored to a solid resin; excess reagents easily washed away; suitable for automation. peptide.com |

| Liquid-Phase Peptide Synthesis (LPPS) | C-to-N | Reactions occur in solution; requires purification after each step; scalable for shorter peptides. nih.gov |

| N-to-C Synthesis | N-to-C | Mimics ribosomal synthesis; often uses peptide thioacids; can reduce the need for protecting groups. nih.gov |

Influence on Peptide Conformation and Stability

The incorporation of conformationally constrained amino acids is a powerful tool in peptide design. The cyclopentyl group of this compound introduces a rigid, bulky, and hydrophobic element into the peptide structure.

The introduction of cyclic moieties, such as a cyclopentane (B165970) ring, into the backbone or side chain of a peptide can significantly restrict its conformational freedom. researchgate.net This rigidity can help to pre-organize the peptide into a specific secondary structure, such as a helix or a β-turn. nih.govnih.gov For instance, oligomers of cyclopentane-based β-amino acids have a high propensity to fold into stable helical structures, even in short sequences. nih.gov While this compound is an α-amino acid, its long side chain with a terminal cyclopentyl group can still influence the peptide backbone by creating specific steric interactions that favor certain dihedral angles, potentially stabilizing helical or turn conformations. nih.govnih.gov

Furthermore, peptides containing unnatural amino acids often exhibit enhanced stability against enzymatic degradation. nih.gov Proteases recognize and cleave specific peptide sequences and conformations. The presence of a bulky, non-natural side chain like that of this compound can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological systems. researchgate.netnih.gov This increased proteolytic stability is a highly desirable attribute for therapeutic peptides. nih.gov

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide structures to constrain the molecule into its bioactive conformation. upc.edu

This compound is a valuable building block for creating peptidomimetic scaffolds. nih.govnih.gov Its structure allows it to be incorporated into a peptide-like backbone via its amino and carboxyl groups, while the cyclopentylpentyl side chain acts as a unique structural element. The rigid cyclopentyl group can be used to mimic the spatial orientation of side chains in a specific peptide secondary structure, such as a β-turn or an α-helix. nih.gov By replacing one or more amino acids in a bioactive peptide with a residue like this compound, it is possible to create a more rigid, metabolically stable molecule that retains or even enhances the biological activity of the parent peptide. nih.gov This approach is a key strategy in modern drug discovery for transforming bioactive peptides into viable drug candidates.

Monitoring and Characterization of Peptide Coupling Efficiency

The incorporation of unnatural amino acids, such as this compound, into peptide sequences presents unique challenges for monitoring the completeness of coupling reactions in solid-phase peptide synthesis (SPPS). The steric bulk of the cyclopentyl group can hinder the reaction, potentially leading to incomplete couplings and the formation of deletion sequences. Therefore, reliable methods for assessing coupling efficiency are critical.

Ninhydrin (Kaiser) Test Adaptations for Unnatural Amino Acids

The Kaiser test, which is based on the reaction of ninhydrin with primary amines to produce an intense blue color (Ruhemann's purple), is a widely used qualitative method for monitoring coupling reactions in SPPS. peptide.comnih.gov A positive test (blue color) indicates the presence of unreacted N-terminal amine groups, signifying an incomplete coupling. Conversely, a negative test (yellow or colorless beads) suggests that the coupling reaction has gone to completion. iris-biotech.de

However, the standard Kaiser test has limitations, particularly in the context of Fmoc-based chemistry and with certain amino acids. thermofisher.com For instance, the pyridine used in the test reagents can cause partial removal of the Fmoc protecting group, leading to false positive results. peptide.comthermofisher.com To mitigate this, modifications to the protocol are necessary, such as reducing the heating time to 5 minutes when monitoring Fmoc-peptide resins. thermofisher.com

When incorporating sterically hindered amino acids like this compound, which has a primary amine and is therefore suitable for the ninhydrin test, careful interpretation of the results is crucial. While a negative test is a good indicator of a complete reaction, a faint positive result might require further investigation or a recoupling step to ensure the desired peptide is synthesized. peptide.com It is also important to note that for some amino acids, the color development with ninhydrin can be less intense or atypical, which could be a consideration for bulky unnatural amino acids. researchgate.net

Table 1: Summary of Ninhydrin (Kaiser) Test Adaptations

| Condition | Standard Protocol | Adaptation for Fmoc-SPPS | Rationale for Adaptation |

|---|---|---|---|

| Heating Time | 7-10 minutes at 100°C | 5 minutes at 100°C | Reduces the lability of the Fmoc protecting group to the basic conditions of the test, minimizing false positives. thermofisher.com |

| Reagents | Phenol (B47542) in ethanol, Potassium cyanide in pyridine, Ninhydrin in ethanol | Addition of glacial acetic acid to the methanol wash | Helps to neutralize any residual base that could prematurely cleave the Fmoc group. thermofisher.com |

| Interpretation | Intense blue indicates incomplete coupling | A slight blue color may be observed even with complete coupling due to Fmoc lability | Requires careful comparison with a negative control to accurately assess coupling completion. thermofisher.com |

Isatin Test for Proline Analogues

The Ninhydrin test is unreliable for secondary amines, such as proline and its analogues, where it typically produces a less intense red-brown color. peptide.com For peptides containing such residues at the N-terminus, the isatin test provides a more sensitive and specific alternative. peptide.com Isatin reacts with secondary amines to produce a characteristic blue color, indicating an incomplete coupling. youtube.comresearchgate.net

While this compound is a primary amino acid, the principles of using alternative tests for specific structural features are relevant in peptidomimetics research. Should a researcher be working with a proline analogue that incorporates a cyclopentyl moiety, the isatin test would be the preferred method for monitoring coupling efficiency. The procedure involves heating a small sample of the peptide-resin with an isatin solution; the development of a blue color on the beads signifies the presence of unreacted secondary amine. peptide.com

Table 2: Comparison of Ninhydrin and Isatin Tests for Different Amino Acid Types

| Test | Primary Amines (e.g., this compound) | Secondary Amines (e.g., Proline) | Principle |

|---|---|---|---|

| Ninhydrin (Kaiser) Test | Intense blue color for incomplete coupling peptide.com | Weak or atypical color change (red-brown) peptide.com | Reaction with primary amines to form Ruhemann's purple. nih.gov |

| Isatin Test | No characteristic blue color | Blue color for incomplete coupling peptide.comyoutube.com | Specific reaction with the secondary amine structure of proline and its analogues. researchgate.net |

Alternative Spectrophotometric Methods

Beyond traditional colorimetric tests, several spectrophotometric methods offer quantitative or real-time monitoring of peptide coupling reactions. These methods can be particularly useful when dealing with challenging sequences or unnatural amino acids where qualitative tests may be ambiguous.

One common technique in Fmoc-based SPPS is the UV-Vis monitoring of Fmoc deprotection . The piperidine-dibenzofulvene adduct, formed upon the removal of the Fmoc group, has a strong UV absorbance. iris-biotech.de By measuring the absorbance of the deprotection solution, one can quantify the amount of Fmoc group released, which corresponds to the amount of amine available for the next coupling step. This method can also be used to estimate the loading capacity of the resin. iris-biotech.de

Other qualitative tests that can be used as alternatives or complements to the ninhydrin and isatin tests include:

The Chloranil Test : This test is suitable for detecting secondary amines and produces a blue color in the presence of an unreacted N-terminal proline or its analogues. peptide.com

The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test : This test is sensitive to primary amines and can be used as an alternative to the Kaiser test, especially for microscopic evaluation of resin beads. iris-biotech.de

The Bromophenol Blue Test : This method is based on the acid-base reaction between the indicator and the basic amino group and can detect both primary and secondary amines. peptide.com

Recent advancements have also explored the use of computer vision to monitor colorimetric changes during coupling reactions in real-time. nih.govchemrxiv.org This approach can provide kinetic data and a more nuanced understanding of reaction progress, which could be highly beneficial for optimizing the incorporation of sterically demanding amino acids like this compound. nih.gov

Table 3: Overview of Alternative Monitoring Methods

| Method | Principle | Applicability | Advantages |

|---|---|---|---|

| UV-Vis Monitoring of Fmoc Deprotection | Spectrophotometric quantification of the piperidine-dibenzofulvene adduct released during deprotection. iris-biotech.de | Fmoc-based SPPS | Quantitative, can be automated for online monitoring. iris-biotech.de |

| Chloranil Test | Colorimetric test for secondary amines. peptide.com | N-terminal secondary amines (e.g., proline analogues) | More reliable than the Ninhydrin test for secondary amines. peptide.com |

| TNBS Test | Chromogenic assay for primary amino groups. iris-biotech.de | N-terminal primary amines | Good for microscopic evaluation of single beads. iris-biotech.de |

| Bromophenol Blue Test | Acid-base indicator reaction with the free amine. peptide.com | Primary and secondary amines | Simple and applicable to a broad range of amino acids. peptide.com |

| Computer Vision | Real-time analysis of color changes during the reaction. nih.govchemrxiv.org | Colorimetric reactions | Provides kinetic data and can help optimize reaction times. nih.gov |

Research in Medicinal Chemistry and Drug Discovery Lead Optimization

Design of Bioactive Peptides and Analogues

The incorporation of non-standard amino acids is a well-established strategy to enhance the therapeutic potential of peptides. core.ac.uknih.gov Bioactive peptides often suffer from poor metabolic stability and low bioavailability. Introducing unnatural amino acids like 2-Amino-5-cyclopentylpentanoic acid can address these limitations. The bulky and lipophilic cyclopentylpentyl side chain can confer resistance to enzymatic degradation by proteases, which are often specific to natural amino acid residues. nih.gov

Furthermore, the defined stereochemistry and conformational preferences of such non-standard amino acids can be used to impose specific structural constraints on a peptide backbone. core.ac.uk This is crucial for stabilizing bioactive conformations, such as α-helices or β-turns, which are often required for high-affinity binding to a biological target. By replacing a natural amino acid with this compound, medicinal chemists can fine-tune the three-dimensional structure of a peptide analogue to optimize its interaction with a receptor or enzyme. sigmaaldrich.com For example, the introduction of a constrained residue can help in nucleating or stabilizing a specific secondary structure, a key goal in de novo peptide design. core.ac.uk

Application in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. sumathipublications.com The systematic modification of a lead compound and the subsequent evaluation of these changes allow for the development of more potent and selective drugs.

Systematic Structural Modifications

In SAR studies, this compound can serve as a unique building block for systematic modifications. nih.gov Researchers can synthesize a series of analogues where this amino acid is incorporated at various positions within a peptide or small molecule scaffold. The goal is to probe the steric and electronic requirements of a particular binding pocket. For instance, replacing an aliphatic amino acid like leucine (B10760876) or isoleucine with this compound allows for the exploration of a larger, more conformationally restricted hydrophobic space within a receptor binding site. drugdesign.org This iterative process of synthesis and (hypothetical) testing helps to build a comprehensive map of the interactions between a ligand and its target. sumathipublications.com

Impact of Side Chain Substitutions

The cyclopentylpentyl side chain of this compound is a key feature for SAR studies. The lipophilicity and size of this side chain can have a significant impact on a molecule's properties. nih.govresearchgate.net By systematically altering this side chain, chemists can probe the nature of hydrophobic interactions with a target protein. For example, increasing or decreasing the length of the alkyl chain (e.g., from pentyl to butyl or hexyl) or modifying the cycloalkyl group (e.g., from cyclopentyl to cyclohexyl) can reveal the optimal size and shape for binding affinity. mdpi.com

The table below illustrates a hypothetical SAR study based on side chain modifications of a parent peptide containing this compound.

| Modification to Side Chain | Rationale for Modification | Predicted Impact on Interaction |

| Increase alkyl chain length | To probe for deeper hydrophobic pockets in the receptor. | May increase van der Waals interactions if a larger pocket is present. |

| Decrease alkyl chain length | To assess the tolerance for smaller substituents. | May improve binding if the pocket is sterically constrained. |

| Change cycloalkyl ring size | To evaluate the effect of ring strain and conformation. | Cyclohexyl may offer different conformational preferences than cyclopentyl. |

| Introduce polarity to side chain | To probe for potential hydrogen bond donors or acceptors. | Could enhance binding if polar contacts are favorable in the pocket. |

Contribution to the Development of Chemical Probes

Chemical probes are essential tools for studying biological processes in their native environment. nih.gov Unnatural amino acids are increasingly being used to construct these probes due to their unique chemical properties. acs.orgplos.org this compound can be a valuable component in the design of chemical probes. For example, its unique structure can be used to create probes with improved selectivity for a specific protein target, minimizing off-target effects.

The amino or carboxylic acid groups of this compound can serve as handles for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core structure responsible for target binding. sigmaaldrich.com Furthermore, photo-reactive groups could be incorporated into the side chain, allowing for photo-affinity labeling studies to identify the binding partners of a particular bioactive molecule. plos.org The incorporation of such a non-natural amino acid can provide chemical orthogonality, meaning the probe's reactive group will not interfere with the native cellular machinery.

Investigational Studies for Receptor Ligand Design (excluding biological outcomes)

The design of novel receptor ligands is a central theme in drug discovery. Computational modeling and synthetic chemistry are key disciplines in this process. nih.gov this compound is a compelling scaffold for the rational design of new ligands. Its rigid cyclopentyl group can be used to orient other functional groups in a precise three-dimensional arrangement, which is critical for specific receptor interactions.

In computational studies, the defined conformational preferences of the cyclopentylpentyl side chain can be used to build more accurate models of ligand-receptor complexes. oup.com This allows for the in silico design of compounds with a higher probability of binding to the desired target. Synthetic chemists can then prepare these designed ligands, incorporating this compound as a key structural element. The focus of these investigational studies is on the design and synthesis process itself, aiming to create molecules that are predicted to have specific binding properties based on structural and computational analysis.

Exploration in Bioconjugation Strategies for Research Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. nih.gov The use of non-natural amino acids has revolutionized this field by providing bio-orthogonal reactive handles that allow for site-specific modifications of proteins and peptides. acs.orgnih.gov

This compound can be engineered to participate in bioconjugation reactions. For example, the side chain could be chemically modified to include a terminal azide (B81097) or alkyne group. nih.gov These groups are bio-orthogonal and can be used in "click chemistry" reactions to attach other molecules, such as polyethylene (B3416737) glycol (PEG) to improve a peptide's pharmacokinetic profile, or to immobilize a protein onto a surface for diagnostic applications. nih.govdigitellinc.com The ability to site-specifically incorporate such a modified amino acid allows for the creation of well-defined and homogeneous bioconjugates, which is a significant advantage over less specific conjugation methods that target natural amino acid residues. nih.gov

The table below outlines potential bioconjugation strategies involving derivatives of this compound.

| Functional Group on Side Chain | Bioconjugation Reaction | Application |

| Azide | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Attachment of fluorophores for imaging; PEGylation. |

| Alkyne | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Immobilization on surfaces; creation of antibody-drug conjugates. |

| Halide | Nucleophilic substitution | Covalent labeling of proteins. |

Advanced Spectroscopic and Chromatographic Methods for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Amino-5-cyclopentylpentanoic acid. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed map of the molecular skeleton can be constructed. nih.gov

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the alpha-carbon (α-H), the aliphatic chain, and the cyclopentyl ring. The α-H would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the cyclopentyl ring and the pentanoic acid chain would exhibit complex overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carboxyl carbon (C=O) at the most downfield chemical shift (typically ~170-180 ppm), the alpha-carbon bonded to the amino group (~50-60 ppm), and a series of signals in the aliphatic region corresponding to the carbons of the pentanoic chain and the cyclopentyl group.

2D NMR Techniques: To resolve signal overlap and confirm the complete structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.govresearchgate.net

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of the protons along the pentanoic acid backbone and within the cyclopentyl ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting the cyclopentyl ring to the pentanoic acid chain and confirming the position of the amino and carboxyl groups.

A hypothetical table of expected NMR shifts is provided below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~175 |

| C2 (-CH(NH₂)-) | ~3.7 (multiplet) | ~55 |

| C3 (-CH₂-) | ~1.7 (multiplet) | ~30 |

| C4 (-CH₂-) | ~1.3 (multiplet) | ~29 |

| C5 (-CH₂-) | ~1.5 (multiplet) | ~34 |

| C1' (Cyclopentyl-CH-) | ~1.8 (multiplet) | ~45 |

| Cyclopentyl Carbons | ~1.1 - 1.6 (multiplets) | ~25, ~32 |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₉NO₂, corresponding to a molecular weight of 185.27 g/mol . sigmaaldrich.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. This would appear in the mass spectrum at a mass-to-charge ratio (m/z) of approximately 186.28. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, distinguishing the compound from others with the same nominal mass.

Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion ([M+H]⁺) is isolated and fragmented to produce a characteristic pattern of daughter ions. Common fragmentation pathways for amino acids include the loss of water (H₂O) and formic acid (HCOOH) from the parent ion.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.27 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 185.1416 Da |

| Expected [M+H]⁺ Ion (m/z) | 186.1489 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. researchgate.netnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. nih.gov The sample is injected into the system, and its components are separated based on their relative hydrophobicity. Purity is assessed by detecting the eluting components, commonly with an ultraviolet (UV) detector. Since this compound lacks a strong chromophore, derivatization or detection at a low wavelength (e.g., 200-210 nm) is necessary. nih.govnih.gov The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines ensures the method is accurate, precise, and specific for its intended purpose. pensoft.net

Table 3: Example RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound contains a stereocenter at the alpha-carbon, it exists as a pair of enantiomers, (R)- and (S)-. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography is the most effective method for separating and quantifying enantiomers. nih.gov

Direct separation of underivatized amino acid enantiomers can be achieved using a chiral stationary phase (CSP). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for this class of compounds. sigmaaldrich.commst.eduresearchgate.net The separation mechanism on these phases is complex, involving multiple non-covalent interactions such as hydrogen bonding, ionic interactions, and steric repulsion between the analyte enantiomers and the chiral selector. The differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation. nih.gov

The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline resolution between the enantiomeric peaks. researchgate.net Enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method Parameters and Expected Results

| Parameter | Condition/Value |

|---|---|

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T) sigmaaldrich.commst.edu |

| Mobile Phase | Methanol/Water mixture (e.g., 60/40 v/v) hplc.eu |

| Flow Rate | 0.8 - 1.0 mL/min |

| k₁ (retention factor of first eluting enantiomer) | > 0.5 (typical) |

| α (selectivity factor) | > 1.1 (desired for good separation) |

| Rs (resolution) | > 1.5 (for baseline separation) |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their binding affinity to specific targets. While specific docking studies for 2-Amino-5-cyclopentylpentanoic acid are not extensively documented in publicly available literature, the principles of these studies can be applied to understand its potential interactions.

Docking simulations involve placing a ligand (in this case, this compound) into the binding site of a receptor and calculating the binding energy. This process helps in identifying preferred binding poses and estimating the strength of the interaction. For a molecule like this compound, docking studies could be employed to screen its affinity against a variety of non-biological targets, such as synthetic receptors or material surfaces. The cyclopentyl group introduces a significant steric and hydrophobic component, which would be a key factor in determining its binding orientation and specificity. The process would typically involve preparing a 3D model of the compound and using a docking program to explore its conformational space within a defined binding pocket.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) are employed to determine its electronic structure.

These calculations can provide valuable information such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, with the amino and carboxylic acid groups being key sites for electrostatic interactions. The cyclopentyl group, being largely nonpolar, would exhibit a neutral potential.

| Property | Description | Predicted Characteristics for this compound |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | High electron density is expected around the oxygen and nitrogen atoms of the carboxyl and amino groups, respectively. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | The magnitude of the gap would indicate the molecule's kinetic stability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A visual representation of the electrostatic potential on the surface of the molecule. | Negative potential (red/yellow) would be localized on the carboxyl group, while the amino group would show a region of positive potential (blue). The cyclopentyl group would be largely neutral (green). |

Conformational Analysis and Dynamics Simulations

The flexibility of the pentanoic acid chain and the cyclopentyl ring in this compound makes conformational analysis and molecular dynamics (MD) simulations essential for understanding its behavior. These studies explore the accessible three-dimensional arrangements of the atoms and their fluctuations over time.

Conformational analysis of similar cyclopentane-containing amino acids, such as 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), has revealed that the cyclopentyl group significantly influences the conformational preferences of the molecule. acs.org In a computational study on Amc5a oligomers, it was found that the cyclopentane (B165970) substituent plays a crucial role in the formation of stable helical structures in both chloroform (B151607) and water. acs.org The study demonstrated that even a small number of these residues could induce a significant population of a specific helical conformation. acs.org

For the monomer of a related ε-amino acid with a cyclopentane substituent, numerous low-energy conformers can exist. The relative energies of these conformers are influenced by the solvent environment. For instance, in a less polar solvent like chloroform, intramolecular hydrogen bonds are more prevalent, leading to more compact structures. In a polar solvent like water, interactions with solvent molecules become more significant, potentially favoring more extended conformations. acs.org

Molecular dynamics simulations provide a time-resolved view of the conformational landscape. An MD simulation of this compound would reveal the dynamic interplay between the flexible alkyl chain and the more rigid cyclopentyl ring. Such simulations can predict the most stable conformations and the energy barriers between them, offering insights into the molecule's flexibility and shape in different environments.

Prediction of Interaction Profiles (excluding biological targets or effects)

The prediction of interaction profiles for this compound, outside of a biological context, focuses on its potential to interact with other molecules or surfaces based on its physicochemical properties. These interactions are primarily governed by non-covalent forces such as van der Waals forces, hydrogen bonding, and electrostatic interactions.

The presence of both a hydrophobic cyclopentyl group and hydrophilic amino and carboxyl groups gives this compound an amphiphilic character. This suggests it could exhibit interesting behavior at interfaces, such as between an organic solvent and water, or on the surface of materials with varying polarity.

Computational methods can be used to predict these interaction profiles. For example, by calculating the molecule's solvent-accessible surface area and its lipophilicity (logP), one can estimate its tendency to partition into nonpolar environments. The cyclopentyl group would contribute significantly to the hydrophobic interactions, while the amino and carboxyl groups would be the primary sites for hydrogen bonding. These characteristics are crucial for understanding how the molecule might self-assemble or adsorb onto surfaces.

| Interaction Type | Contributing Molecular Feature | Predicted Behavior |

| Hydrophobic Interactions | Cyclopentyl group | Likely to drive association with nonpolar molecules or surfaces. |

| Hydrogen Bonding | Amino (donor) and Carboxyl (donor/acceptor) groups | Capable of forming strong, directional interactions with other polar molecules. |

| Electrostatic Interactions | Charged states of the amino and carboxyl groups (pH-dependent) | Can engage in long-range attractive or repulsive interactions with charged species. |

Future Research Avenues and Emerging Trends

Integration with High-Throughput Synthesis Technologies

The efficient production of 2-Amino-5-cyclopentylpentanoic acid and its derivatives is a critical step for enabling extensive research and application. High-throughput synthesis (HTS) technologies are set to revolutionize the accessibility of such non-canonical amino acids. These technologies allow for the rapid, parallel synthesis of a large number of compounds, which is essential for screening and optimization. acs.org

Future research will likely focus on adapting existing HTS platforms for the synthesis of this compound. This includes the use of automated electrochemical flow platforms that can accelerate reaction optimization and library synthesis. acs.org Another promising area is the use of genetically engineered organisms. For instance, researchers have successfully created strains of E. coli with compressed genetic codes (e.g., Syn61 and Syn57), freeing up codons that can be repurposed to incorporate non-canonical amino acids like this compound into proteins. cam.ac.uk This biological synthesis method offers unparalleled control over the sequence and length of polymers. tandfonline.com

| High-Throughput Synthesis Technology | Potential Application for this compound | Key Advantages |

|---|---|---|

| Automated Electrocatalytic Synthesis | Rapid synthesis of a library of this compound analogues with varied functional groups. | High speed, scalability, and efficiency in exploring chemical space. acs.org |

| Genetically Recoded Organisms (e.g., E. coli) | Biosynthesis of peptides and proteins containing this compound at specific sites. | Absolute control of sequence and stereochemistry; production of complex polymers. cam.ac.uktandfonline.com |

| Microwave-Assisted Synthesis | Fast preparation of racemic mixtures of derivatives for initial screening purposes. nih.gov | High yield, purity, and tolerance for a wide range of functional groups. nih.gov |

Development of Novel Derivatization Strategies

To study the role and behavior of this compound in complex biological or chemical systems, sensitive and selective analytical methods are required. Derivatization, the process of chemically modifying a compound to enhance its detection, is a key strategy. The analysis of non-standard amino acids can be challenging due to their diverse physicochemical properties and the lack of reference standards. wur.nl

Future work will involve applying and developing novel derivatization reagents for liquid chromatography-mass spectrometry (LC-MS) analysis. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) and (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) are promising candidates. wur.nlnih.gov AQC reacts with both primary and secondary amines and allows for the development of generic chromatography conditions, making it suitable for screening unknown non-standard amino acids. wur.nl SPTPP is a positively charged reagent that can significantly increase detection sensitivity in electrospray ionization mass spectrometry. nih.gov Another approach involves using reagents like 1-bromobutane, which can derivatize multiple functional groups (amino, carboxyl), improving the hydrophobicity and basicity of the amino acid for better LC-MS/MS detection. rsc.org

| Derivatization Reagent/Method | Mechanism of Action | Advantage for this compound Analysis |

|---|---|---|

| AccQ•Tag™ (AQC) | Reacts with primary and secondary amines, adding a hydrophobic tag. wur.nl | Enables sensitive, reproducible, and selective detection with generic LC-MS/MS conditions. wur.nl |

| SPTPP | Adds a permanent positive charge to the amino acid. nih.gov | Dramatically increases sensitivity (sub-fmol range) in ESI-MS. nih.gov |

| 1-Bromobutane | Derivatizes amino, carboxyl, and other functional groups, increasing hydrophobicity. rsc.org | Allows for comprehensive derivatization and improved chromatographic separation. rsc.org |

Advancements in Computational Design and Prediction

Computational tools are becoming indispensable in chemical and materials research. For a non-canonical amino acid like this compound, these tools can predict its properties and the behavior of larger molecules that incorporate it, saving significant time and resources. nih.gov

Emerging computational methods can now estimate the physicochemical properties of non-canonical amino acids by correlating their chemical composition with a database of known properties (like the AAindex). mdpi.com Furthermore, deep learning models like NCPepFold are being developed to accurately predict the three-dimensional structures of peptides containing non-canonical amino acids, which is crucial for designing new functional molecules. biorxiv.org These predictive tools can screen virtual libraries of peptides containing this compound to identify candidates with desired structural features or binding affinities. nih.gov For instance, computational analysis could predict how the bulky, hydrophobic cyclopentyl group influences peptide folding and interaction with other molecules. osti.govnih.gov

| Computational Tool/Approach | Function | Relevance for this compound |

|---|---|---|

| AAindex-based Prediction | Estimates physicochemical properties (e.g., hydrophobicity) for non-canonical amino acids. mdpi.com | Allows for the in silico characterization of this compound before synthesis. |

| NCPepFold | Predicts the 3D structure of cyclic peptides containing non-canonical amino acids. biorxiv.org | Enables the rational design of structurally stable and bioactive peptides incorporating this amino acid. |

| Virtual Screening Models | Predicts whether a non-canonical amino acid can be incorporated into proteins by the cellular machinery. acs.org | Assesses the feasibility of using this compound in biological synthesis. acs.org |

Exploration in Materials Science Research

The incorporation of non-canonical amino acids into peptides and polymers is a powerful strategy for creating novel materials with tailored properties. tandfonline.comresearchgate.net The unique cyclopentyl side chain of this compound makes it an interesting candidate for materials science applications, excluding electronic, biomedical, and energy materials.

One promising avenue is the development of self-assembling peptide-based materials. The sequence of amino acids, including the chirality and nature of their side chains, dictates how peptides assemble into larger structures like nanofibers, nanotubes, and hydrogels. wikipedia.orgnih.gov The hydrophobic cyclopentyl group could be used to control these self-assembly processes. For example, it could form the hydrophobic core of amphiphilic peptides that self-assemble into pH-responsive materials. osti.govnih.gov Such materials could be designed to change their structure or properties in response to environmental triggers.

Another area of exploration is in the creation of functional polymers and hydrogels. By incorporating this compound into protein-like polymers, it may be possible to create materials with unique mechanical or surface properties. For instance, it could be used to tune the properties of hydrogels, which are water-swollen polymer networks. wikipedia.orgnih.gov The chirality of the amino acid can significantly impact gelation, and the use of an unnatural D-form of this compound could lead to materials with different stabilities and structures compared to those made with the natural L-form. wikipedia.org These materials could find applications as novel sorbents, coatings, or in separation technologies.

| Material Type | Role of this compound | Potential Non-Excluded Application |

|---|---|---|

| Self-Assembling Peptides | The hydrophobic cyclopentyl group can drive the formation of ordered nanostructures. osti.gov | Development of smart materials that respond to pH or other chemical stimuli. nih.gov |

| Hydrogels | Can influence the cross-linking, mechanical strength, and stability of the gel network. wikipedia.orgrsc.org | Creation of novel separation media or matrices for controlled chemical reactions. |

| Functional Polymers | Incorporation can modify the physical properties (e.g., thermal stability, solubility) of protein-based polymers. tandfonline.com | Design of new surface coatings with specific wetting or adhesive properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-cyclopentylpentanoic acid?

- Methodological Answer : The synthesis typically involves functionalizing cyclopentane fragments with amino and carboxylic acid groups. A common approach is to use trans-2-carbamide-cyclopentanol derivatives as intermediates, followed by regioselective oxidation and deprotection steps. For example, cyclopentane-based synthons can be prepared via nucleophilic substitution or catalytic hydrogenation of nitro groups . Key reagents include chlorobenzyloxycarbonyl (ClZ) protecting groups to stabilize the amino moiety during synthesis, as seen in structurally related compounds .

Q. How can researchers characterize the structural properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm the cyclopentyl group’s stereochemistry and amino acid backbone.

- X-ray crystallography : Resolve bond angles (e.g., C–C–C in the cyclopentane ring) and hydrogen-bonding patterns, as demonstrated in analogous cyclopentane β-amino acids .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS.

Q. What purification strategies are effective for isolating enantiopure this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) is recommended for separating enantiomers. Pre-purification via ion-exchange chromatography can remove salts, while recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystalline purity .

Advanced Research Questions

Q. How does the cyclopentyl group influence the compound’s biological activity or receptor binding?

- Methodological Answer : The cyclopentyl moiety introduces conformational rigidity, which can enhance binding affinity to hydrophobic pockets in enzymes or receptors. To assess this:

- Perform molecular dynamics (MD) simulations to compare flexibility with linear-chain analogues.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Reference studies on cyclopentane-derived bioactive compounds, such as antiviral agents or enzyme inhibitors .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Step 1 : Cross-validate NMR data with independent techniques like IR (to confirm functional groups) and elemental analysis.

- Step 2 : Compare observed -NMR shifts with computational predictions (e.g., DFT calculations) to identify stereochemical discrepancies.

- Step 3 : Replicate synthesis under inert conditions to rule out oxidation artifacts, as amino acids are prone to degradation .

Q. What computational modeling approaches are suitable for predicting the stability of this compound in aqueous solutions?

- Methodological Answer :

- Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess conformational stability.

- Calculate pKa values of the amino and carboxyl groups via quantum mechanics/molecular mechanics (QM/MM) hybrid methods.

- Reference studies on β-peptide self-assembly, which highlight cyclopentane’s role in stabilizing helical conformations .

Data Analysis and Validation

Q. How can researchers verify purity without vendor-provided analytical data?

- Methodological Answer :

- Conduct HPLC-MS to quantify impurities (>98% purity threshold).

- Perform thermogravimetric analysis (TGA) to detect residual solvents or decomposition products.

- Use circular dichroism (CD) to confirm enantiomeric excess for chiral batches .

Q. What strategies mitigate ethical or reproducibility challenges in publishing synthetic data?

- Methodological Answer :

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, XRD, and chromatographic data in public repositories (e.g., Zenodo).

- Include detailed synthetic protocols with reaction monitoring (TLC/Rf values) and failure analyses to aid reproducibility .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.